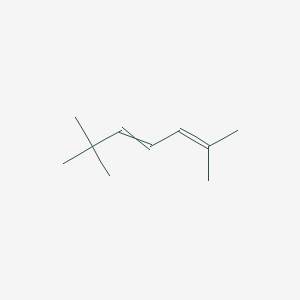

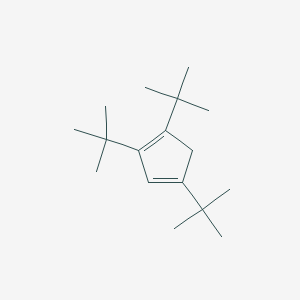

2,6,6-Trimethylhepta-2,4-diene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6,6-Trimethylhepta-2,4-diene is a conjugated diene, characterized by the presence of two double bonds separated by a single bond. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity. Conjugated dienes like this compound are of significant interest in organic chemistry due to their stability and the variety of reactions they can undergo .

Méthodes De Préparation

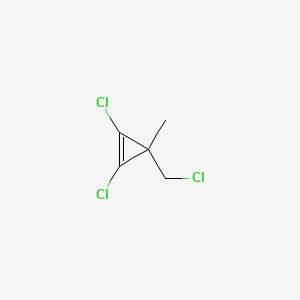

Synthetic Routes and Reaction Conditions: The synthesis of conjugated dienes, including 2,6,6-Trimethylhepta-2,4-diene, can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) is a typical method .

Industrial Production Methods: Industrial production of conjugated dienes often involves large-scale chemical processes that ensure high yield and purity. These methods typically include catalytic processes and the use of advanced separation techniques to isolate the desired diene from reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6,6-Trimethylhepta-2,4-diene undergoes various chemical reactions, including:

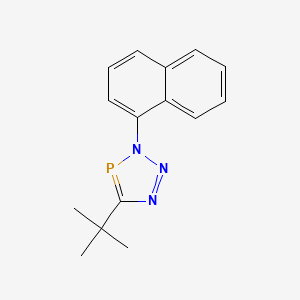

Diels-Alder Reactions: This compound can participate in [4+2] cycloaddition reactions with dienophiles to form six-membered rings.

Electrophilic Addition Reactions: It can react with halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.

Common Reagents and Conditions:

Diels-Alder Reactions: Typically require heat and an electron-rich diene and an electron-poor dienophile.

Electrophilic Additions: Strong acids like HBr are commonly used, with reaction conditions varying based on desired products.

Major Products:

Diels-Alder Reactions: Formation of cyclohexene derivatives.

Electrophilic Additions: Formation of halogenated alkenes or alkanes, depending on the reaction conditions.

Applications De Recherche Scientifique

2,6,6-Trimethylhepta-2,4-diene finds applications in various fields:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology and Medicine:

Industry: Utilized in the production of synthetic rubbers and other polymers.

Mécanisme D'action

The mechanism of action for reactions involving 2,6,6-Trimethylhepta-2,4-diene often involves the interaction of its conjugated double bonds with electrophiles or nucleophiles. In Diels-Alder reactions, the diene’s highest occupied molecular orbital (HOMO) interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile, leading to the formation of new sigma bonds . Electrophilic additions involve the formation of resonance-stabilized carbocations, which then react with nucleophiles to form addition products .

Comparaison Avec Des Composés Similaires

Penta-1,3-diene: Another conjugated diene with similar reactivity but different structural properties.

2,5-Heptadiene: A non-conjugated diene with isolated double bonds, showing different reactivity patterns.

Uniqueness: 2,6,6-Trimethylhepta-2,4-diene is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other dienes .

Propriétés

Numéro CAS |

114444-92-7 |

|---|---|

Formule moléculaire |

C10H18 |

Poids moléculaire |

138.25 g/mol |

Nom IUPAC |

2,6,6-trimethylhepta-2,4-diene |

InChI |

InChI=1S/C10H18/c1-9(2)7-6-8-10(3,4)5/h6-8H,1-5H3 |

Clé InChI |

HRPDOMKMPKLUAK-UHFFFAOYSA-N |

SMILES canonique |

CC(=CC=CC(C)(C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)

![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)

![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)

![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)

![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)